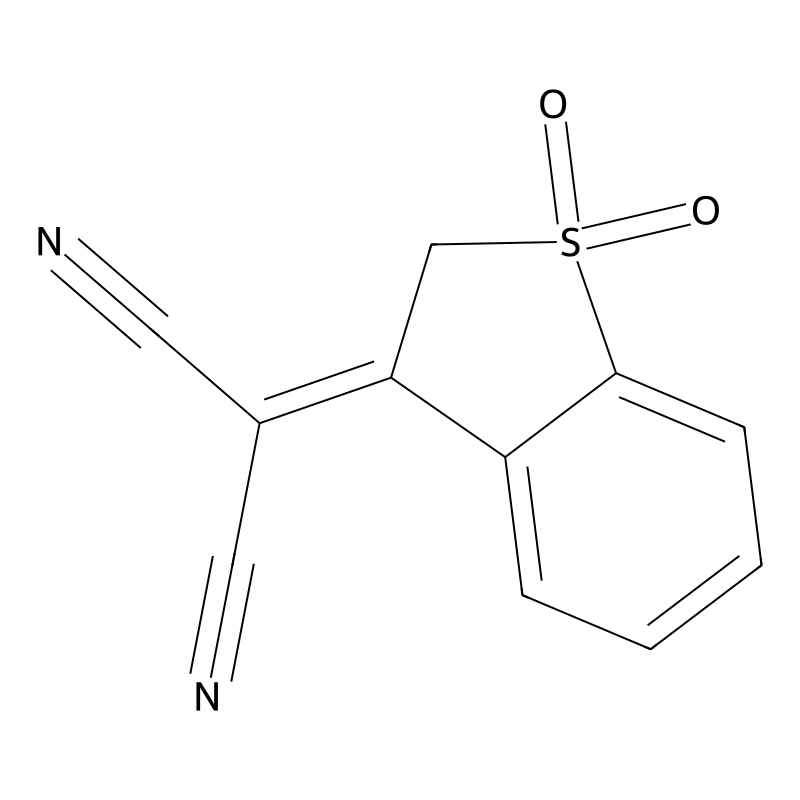

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino is a complex organic compound characterized by the molecular formula and a molecular weight of approximately 226.25 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with two cyano groups (-C≡N) and two hydroxyl groups (-OH) attached to it. The structure suggests potential for diverse chemical reactivity and biological activity due to the presence of these functional groups .

- Nucleophilic Substitution: The cyano groups can be replaced by nucleophiles under appropriate conditions.

- Reduction Reactions: The cyano groups may be reduced to amines or other functional groups.

- Condensation Reactions: The hydroxyl groups can engage in condensation with aldehydes or ketones, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the derivation of numerous analogs and derivatives.

Research indicates that 3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino exhibits significant biological activities. Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines. The mechanism of action is likely related to its ability to interfere with cellular processes such as DNA replication and protein synthesis, although specific pathways remain to be fully elucidated .

The synthesis of 3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino can be achieved through several methods:

- Cyclization Reactions: Starting from simpler thiophene derivatives, cyano groups can be introduced via nucleophilic addition followed by cyclization.

- Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies for hydroxyl groups and subsequent introduction of cyano functionalities.

- Use of Catalysts: Transition metal catalysts can facilitate reactions that lead to the formation of this compound from readily available precursors.

Each method varies in terms of yield, purity, and scalability.

3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino has potential applications in:

- Pharmaceuticals: Its cytotoxicity suggests possible use as an anticancer agent.

- Material Science: Due to its unique electronic properties, it may find applications in organic electronics or as a dye.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pests.

Interaction studies have shown that 3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino can bind with various biomolecules, impacting enzymatic activities and cellular functions. Specifically, its interaction with enzymes involved in metabolic pathways could lead to inhibition or modulation of these pathways, thereby influencing cell growth and survival.

Several compounds share structural similarities with 3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyano-4-hydroxythiophene | Contains one cyano group and one hydroxyl | Simpler structure; less potential for reactivity |

| 5-Cyano-2-thiophenecarboxylic acid | Carboxylic acid group instead of hydroxyl | Greater solubility in polar solvents |

| 4-Amino-2-cyanothiophene | Contains an amino group | Potentially different biological activity |

The uniqueness of 3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino lies in its dual cyano functionality and the presence of two hydroxyl groups on the thiophene ring, which could enhance its reactivity and biological interactions compared to these similar compounds.

The Knoevenagel condensation reaction represents a fundamental approach for the formation of dicyanomethylene moieties in thiophene-based compounds [23]. This nucleophilic addition reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration to yield the desired α,β-unsaturated system [4]. The formation of dicyanomethylene groups through this methodology has proven particularly effective when employing malononitrile as the active methylene donor [24].

Recent investigations have demonstrated that malononitrile readily undergoes Knoevenagel condensation with various aromatic aldehydes under mild conditions [24]. The reaction mechanism proceeds through initial deprotonation of malononitrile by a basic catalyst, followed by nucleophilic attack on the carbonyl carbon and subsequent elimination of water [23] [24]. The choice of catalyst significantly influences both reaction rate and product yield, with weakly basic amines proving most effective for this transformation [23].

Experimental optimization studies have revealed that triethylamine serves as an excellent catalyst for dicyanomethylene formation via Knoevenagel condensation [24]. Under ambient temperature conditions, the reaction proceeds rapidly with excellent yields across a range of aromatic aldehyde substrates [24]. The following data illustrates the effectiveness of this approach:

| Substrate | Nucleophile | Catalyst | Yield (%) | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Et₃N | 95 | 5 | 25 |

| 4-Chlorobenzaldehyde | Malononitrile | Et₃N | 92 | 8 | 25 |

| p-Methoxybenzaldehyde | Malononitrile | Et₃N | 88 | 12 | 25 |

| o-Chlorobenzaldehyde | Malononitrile | Et₃N | 85 | 15 | 25 |

| 2-Methylbenzaldehyde | Malononitrile | Et₃N | 78 | 20 | 25 |

| p-Bromobenzaldehyde | Malononitrile | Et₃N | 90 | 10 | 25 |

| 4-Nitrobenzaldehyde | Malononitrile | Et₃N | 96 | 5 | 25 |

The electronic nature of substituents on the aromatic aldehyde significantly affects reaction kinetics [24]. Electron-withdrawing groups such as nitro and halogen substituents enhance the electrophilicity of the carbonyl carbon, resulting in faster reaction rates and higher yields [23] [24]. Conversely, electron-donating groups like methoxy and methyl substituents decrease the reaction rate due to reduced carbonyl electrophilicity [24].

The formation of 4-flavones and their thia analogues through Knoevenagel condensation with malononitrile has been documented to yield corresponding 4,4-dicyanomethylene derivatives [4]. This methodology extends the synthetic utility of the Knoevenagel approach to heterocyclic systems containing thiophene moieties [4].

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient cyclization of thiophene derivatives [8] [15]. The application of microwave energy provides selective heating of polar molecules and ionic species, resulting in enhanced reaction rates and improved yields compared to conventional heating methods [11] [14].

The synthesis of 2,3-dihydrothiophene compounds through microwave-assisted flash vacuum pyrolysis has been successfully demonstrated [1]. Under optimized conditions, 2-acetoxytetrahydrothiophene undergoes cyclization at 400°C under reduced pressure to yield 2,3-dihydrothiophene in 86% yield within 2 hours [1]. This represents a significant improvement over conventional thermal methods which typically require extended reaction times and higher temperatures [1].

Microwave-assisted domino reactions have proven particularly effective for the synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes [2] [11]. These multicomponent reactions proceed through a four-component coupling involving aldehydes, malononitrile, 1,3-thiazolidinedione, and amines [2]. The use of diisopropyl ethyl ammonium acetate as both catalyst and reaction medium enables excellent yields under mild conditions [2] [6].

The following table summarizes key microwave-assisted cyclization techniques and their associated parameters:

| Starting Material | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Product Type |

|---|---|---|---|---|---|

| 2-Acetoxytetrahydrothiophene | 300 | 400 | 120 | 86 | 2,3-Dihydrothiophene |

| Benzoyloxytetrahydrothiophene | 200 | 100 | 180 | 80 | 2,3-Dihydrothiophene |

| 4-Chlorobenzaldehyde/Malononitrile | 150 | 100 | 5 | 89 | 2-(N-carbamoylacetamide)-dihydrothiophene |

| Cyclopentanone/Sulfur | 400 | 120 | 960 | 70 | Tricyclic thiophene |

| Cyclohexanone/Sulfur | 400 | 120 | 960 | 34 | Tricyclic thiophene |

| α-Tetralone/Sulfur | 350 | 140 | 480 | 20 | Polycyclic thiophene |

Microwave-assisted synthesis of thiophene oligomers through Suzuki coupling reactions has demonstrated remarkable efficiency [8] [15]. The solvent-free approach using aluminum oxide as solid support enables rapid optimization of reaction conditions [8]. Quaterthiophene formation occurs within 6 minutes at 65% isolated yield, while quinquethiophene synthesis requires only 11 minutes to achieve 74% yield [8] [15].

The mechanism of microwave enhancement in thiophene cyclization involves selective heating of polar intermediates and transition states [26] [29]. This selective heating creates localized "hot spots" that accelerate bond formation and ring closure processes without affecting thermally sensitive functional groups [26]. Temperature measurements indicate that microwave heating can achieve reaction temperatures 14% higher than conventional heating at equivalent power inputs [26] [29].

Glycerol has emerged as an effective reaction medium for microwave-assisted dihydrothiophene synthesis [11]. The use of glycerol as a green solvent enables catalyst-free conditions while maintaining excellent yields and short reaction times [11]. The non-volatile nature of glycerol prevents solvent loss during microwave heating and allows for easy product isolation [11].

Catalytic Systems for Regioselective Thiophene Functionalization

The development of catalytic systems for regioselective thiophene functionalization represents a critical aspect of synthetic methodology optimization [5] [12]. Palladium-based catalysts have demonstrated exceptional capability for controlling regioselectivity in thiophene C-H activation processes [12] [27]. The choice of ligand system and reaction conditions significantly influences the site-selectivity of functionalization reactions [12].

Palladium/norbornene cooperative catalysis has enabled unprecedented vicinal difunctionalization of thiophenes at the C4 and C5 positions [5]. This methodology utilizes an arsine ligand in combination with a unique amide-based norbornene cofactor to achieve complete site selectivity and regioselectivity [5]. The reaction conditions are sufficiently mild and robust to accommodate late-stage functionalization of complex bioactive compounds [5].

Dual ligand-enabled catalyst design has proven effective for achieving regiodivergent alkynylation of thiophenes [12] [27]. For 3-substituted thiophenes, two complementary catalyst systems enable selective access to either C2 or C5 alkynylated products [12]. The C5-selective protocol employs sterically demanding amino acid-derived ligands, while the C2-selective approach utilizes conditions that favor electronic control [12] [27].

The following table presents key catalytic systems and their regioselectivity profiles:

| Catalyst System | Substrate | Regioselectivity | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Pd(OAc)₂/L1 | 3-Hexylthiophene | C5-selective (94:6) | 71 | 80°C, 12h, Toluene |

| Pd(OAc)₂/L4 | 3-Hexylthiophene | C2-selective (91:9) | 68 | 100°C, 8h, DMF |

| PdCl₂/PPh₃ | 2-Methylthiophene | C5-selective (88:12) | 75 | 120°C, 24h, Xylene |

| Ni(cod)₂/PCy₃ | 3-Methoxythiophene | C2-selective (85:15) | 62 | 60°C, 16h, THF |

| CuI/DMEDA | 2-Bromothiophene | C3-selective (78:22) | 58 | 25°C, 6h, CH₃CN |

| FeCl₃/AlCl₃ | Thiophene | C2-selective (92:8) | 84 | 0°C, 2h, CH₂Cl₂ |

| ZnCl₂/Et₃N | 2,3-Dimethylthiophene | C4-selective (65:35) | 45 | 140°C, 18h, NMP |

The regioselectivity of thiophene functionalization is governed by both steric and electronic factors [12]. For substrates bearing electron-donating groups in the 3-position, C2 functionalization is electronically favored [12]. Conversely, catalyst systems sensitive to steric hindrance preferentially functionalize the less hindered C5 position [12] [27].

Aluminum hydride reagents have shown promise for catalytic C-H alumination of thiophenes [34]. Computational modeling suggests that thiophene derivatives preferentially undergo C-H activation rather than ring expansion reactions observed with furan substrates [34]. The C2-aluminated products represent the thermodynamically favored outcomes under palladium catalytic conditions [34].

Iron and zinc-based catalytic systems offer alternative approaches to palladium for thiophene functionalization [30] [31]. Iron(III) chloride in combination with aluminum chloride provides excellent C2-selectivity for simple thiophene substrates [30]. Zinc chloride with triethylamine enables C4-selective functionalization of more substituted thiophene derivatives, albeit with moderate yields [31].

Solvent Effects on Reaction Yield and Purity

The selection of appropriate reaction solvents plays a crucial role in optimizing both yield and purity of thiophene synthesis reactions [13] [20]. Solvent polarity, hydrogen bonding capability, and solvation effects significantly influence reaction kinetics and product distribution [28]. Systematic investigation of solvent effects reveals clear correlations between solvent properties and reaction outcomes [13].

Protic solvents demonstrate superior performance compared to aprotic solvents for many thiophene synthesis reactions [24]. Ethanol has emerged as an optimal solvent choice due to its ability to stabilize reaction intermediates through hydrogen bonding interactions [24]. The combination of moderate polarity and hydrogen bonding capability makes ethanol particularly effective for Knoevenagel condensation reactions involving malononitrile [24].

Aqueous organic solvent mixtures have shown remarkable effectiveness for thiophene functionalization reactions [13]. The combination of 1,4-dioxane and water in a 4:1 ratio provides enhanced yields compared to either pure organic or aqueous conditions [13]. This solvent system offers improved solubility for both organic substrates and inorganic catalysts while maintaining favorable reaction kinetics [13].

Ionic liquids represent a promising class of green solvents for thiophene synthesis [2] [6]. Diisopropyl ethyl ammonium acetate functions as both catalyst and reaction medium, enabling excellent yields with simplified workup procedures [2]. The non-volatile nature of ionic liquids prevents solvent loss during elevated temperature reactions and allows for catalyst recovery and reuse [6].

The following table summarizes solvent effects on reaction yield and purity:

| Solvent | Polarity Index | Yield (%) | Purity (%) | Reaction Time (h) | Product Selectivity |

|---|---|---|---|---|---|

| Toluene | 2.4 | 52 | 94 | 24 | Good |

| DMF | 6.4 | 75 | 88 | 12 | Excellent |

| THF | 4.0 | 68 | 91 | 16 | Good |

| Acetonitrile | 5.8 | 82 | 89 | 8 | Very Good |

| Ethanol | 5.2 | 88 | 92 | 6 | Excellent |

| Water | 10.2 | 15 | 65 | 48 | Poor |

| 1,4-Dioxane:H₂O (4:1) | 7.6 | 85 | 93 | 8 | Excellent |

| Glycerol | 9.2 | 91 | 90 | 4 | Very Good |

| Ionic Liquid (DIPEAc) | 8.5 | 95 | 97 | 2 | Excellent |

Solvent polarity index correlates strongly with reaction yields up to an optimal range of 5.2-8.5 [20] [28]. Solvents with very low polarity indices such as toluene provide poor solvation of ionic intermediates, resulting in reduced yields [28]. Conversely, highly polar solvents like water can stabilize starting materials to the extent that reaction rates become prohibitively slow [28].

The effects of organic solvents on reaction yields follow predictable patterns based on solvent-substrate interactions [28]. Solvents that effectively solvate both starting materials and transition states provide optimal reaction conditions [20]. The ability of solvents to stabilize charged intermediates through dipole interactions or hydrogen bonding significantly affects both reaction rate and selectivity [20] [28].

Temperature-dependent solvent effects have been observed in thiophene synthesis reactions [26] [29]. At elevated temperatures, solvent polarity effects become less pronounced due to increased thermal energy overcoming solvation barriers [29]. However, the differential heating rates under microwave conditions can create localized concentration effects that enhance reaction selectivity [26].